molecular formula C12H10ClNO2 B2485651 6-Chloro-3-(oxiran-2-ylmethoxy)quinoline CAS No. 2411218-88-5

6-Chloro-3-(oxiran-2-ylmethoxy)quinoline

Cat. No.: B2485651
CAS No.: 2411218-88-5
M. Wt: 235.67
InChI Key: XJVUQZBWHYPKNI-UHFFFAOYSA-N
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Description

6-Chloro-3-(oxiran-2-ylmethoxy)quinoline is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-(oxiran-2-ylmethoxy)quinoline typically involves the reaction of 6-chloroquinoline with epichlorohydrin. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like acetone. The reaction mixture is refluxed to facilitate the formation of the oxirane ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-(oxiran-2-ylmethoxy)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-3-(oxiran-2-ylmethoxy)quinoline is primarily attributed to its ability to interact with biological macromolecules. The oxirane ring can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes. The chloro group enhances the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets .

Comparison with Similar Compounds

    6-Chloroquinoline: Lacks the oxirane ring, making it less reactive.

    3-(Oxiran-2-ylmethoxy)quinoline: Lacks the chloro group, affecting its lipophilicity and biological activity.

    6-Bromo-3-(oxiran-2-ylmethoxy)quinoline: Similar structure but with a bromo group instead of a chloro group, which may alter its reactivity and biological properties.

Uniqueness: 6-Chloro-3-(oxiran-2-ylmethoxy)quinoline is unique due to the presence of both the chloro group and the oxirane ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

6-chloro-3-(oxiran-2-ylmethoxy)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c13-9-1-2-12-8(3-9)4-10(5-14-12)15-6-11-7-16-11/h1-5,11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVUQZBWHYPKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CN=C3C=CC(=CC3=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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